1-(4-Ethoxyphenyl)-3-(2-methylphenyl)urea
Description
1-(4-Ethoxyphenyl)-3-(2-methylphenyl)urea is an organic compound belonging to the urea class It is characterized by the presence of an ethoxy group attached to a phenyl ring and a methyl group attached to another phenyl ring, both connected through a urea linkage
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-20-14-10-8-13(9-11-14)17-16(19)18-15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZNGZPLONHNGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Ethoxyphenyl)-3-(2-methylphenyl)urea typically involves the reaction of 4-ethoxyaniline with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The general reaction scheme is as follows:
4-Ethoxyaniline+2-Methylphenyl isocyanate→this compound
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)-3-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-(2-methylphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex urea derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea linkage allows the compound to form hydrogen bonds with target molecules, influencing their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-3-(2-methylphenyl)urea can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-3-(2-methylphenyl)urea: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Ethoxyphenyl)-3-(2-chlorophenyl)urea: Similar structure but with a chloro group instead of a methyl group.
1-(4-Ethoxyphenyl)-3-(2-nitrophenyl)urea: Similar structure but with a nitro group instead of a methyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
